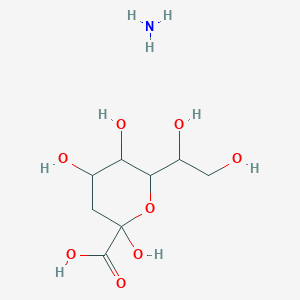

3-Deoxy-D-manno-2-octulosonic acid ammonium salt

描述

3-Deoxy-D-manno-2-octulosonic acid ammonium salt is a ketosidic component found in all lipopolysaccharides of Gram-negative bacteria. It has also been identified in several acidic exopolysaccharides (K-antigens) . This compound plays a crucial role in the structure and function of bacterial cell walls, making it a significant target for research in microbiology and biochemistry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-D-manno-2-octulosonic acid involves the condensation of phosphoenol pyruvate with D-arabinose-5-phosphate, followed by activation through coupling with cytidine monophosphate (CMP) . This process is typically carried out in the cytosol and involves the use of specific enzymes such as Kdo transferase .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing the enzymatic reactions and ensuring the availability of the necessary substrates and cofactors .

化学反应分析

Types of Reactions: 3-Deoxy-D-manno-2-octulosonic acid ammonium salt undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by specific oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents to produce reduced forms of the compound.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

科学研究应用

A. Microbiology and Bacterial Research

Kdo's role as a component of LPS makes it vital for studying bacterial physiology and pathogenicity:

- LPS Structure and Function : Kdo is essential for maintaining the structural integrity of the bacterial cell wall, which protects against environmental stresses and contributes to virulence.

- K-Antigens : Found in certain Gram-negative bacteria, Kdo contributes to capsule formation, influencing immune evasion strategies.

Case Study: LPS and Immune Response

Research has shown that Kdo-containing LPS can trigger host immune responses via toll-like receptors (TLRs), leading to cytokine production that can either help clear infections or result in harmful inflammation .

B. Development of Antibacterial Agents

Given its fundamental role in bacterial cell wall synthesis, Kdo is a target for developing novel antibacterial therapies:

- Inhibitors of Kdo Biosynthesis : Compounds that inhibit enzymes involved in Kdo biosynthesis are being explored as potential antibiotics.

Case Study: Antibiotic Development

Studies have identified specific inhibitors targeting CMP-KDO synthetase, an enzyme crucial for Kdo synthesis, demonstrating reduced bacterial viability in vitro .

C. Vaccine Development

Kdo's immunogenic properties make it a candidate for vaccine development:

- Vaccine Adjuvants : Kdo can enhance immune responses when used as an adjuvant in vaccines against Gram-negative bacterial infections.

Case Study: Vaccine Efficacy

Clinical trials have shown that vaccines incorporating Kdo can elicit stronger immune responses compared to those without it, suggesting its utility in enhancing vaccine effectiveness .

Biochemical Analysis

Kdo's biochemical properties allow it to be used in various assays:

- Marker for LPS Presence : Researchers utilize Kdo as a marker to quantify LPS levels in biological samples, aiding in studies related to bacterial load and infection severity.

Industrial Applications

Kdo is also utilized in industrial settings for producing biochemical assays and research reagents:

- Biochemical Assays : Its role as a standard component in assays helps quantify bacterial components in research settings.

作用机制

The mechanism of action of 3-Deoxy-D-manno-2-octulosonic acid ammonium salt involves its incorporation into the lipopolysaccharides of Gram-negative bacteria. It ensures the connection between lipid A, the hydrophobic glucosamine-based phospholipid anchor of lipopolysaccharides, and the outer core and O-antigen . This connection is crucial for maintaining the integrity and functionality of the bacterial cell wall .

相似化合物的比较

- 2-Keto-3-deoxyoctonate ammonium salt

- 3-Deoxy-D-manno-2-octulosonate-8-phosphate

Comparison: 3-Deoxy-D-manno-2-octulosonic acid ammonium salt is unique due to its specific role in the structure of bacterial lipopolysaccharides. While similar compounds like 2-Keto-3-deoxyoctonate ammonium salt and 3-Deoxy-D-manno-2-octulosonate-8-phosphate share structural similarities, they differ in their specific functions and applications .

生物活性

3-Deoxy-D-manno-2-octulosonic acid (KDO) is a crucial monosaccharide found in the lipopolysaccharides (LPS) of Gram-negative bacteria. The ammonium salt form of KDO has garnered attention due to its potential applications in pharmaceuticals, particularly as an antibacterial agent targeting the biosynthesis of bacterial cell wall components. This article explores the biological activity of 3-Deoxy-D-manno-2-octulosonic acid ammonium salt, including its synthesis, enzymatic interactions, and implications for antibiotic development.

- Molecular Formula : C8H14O8·H3N

- Molecular Weight : 255.22 g/mol

- CAS Number : 103404-70-2

- Purity : >95% (HPLC)

Synthesis of KDO Ammonium Salt

The synthesis of this compound can be achieved through several methodologies:

- KDO Aldolase-Catalyzed Reactions : This enzymatic approach utilizes KDO aldolase to catalyze the condensation of D-arabinose and pyruvate, yielding D-KDO with high yields (up to 67%).

- Radical Alkyl-Alkenyl Cross Coupling : A method starting from D-mannose that forms key carbon-carbon bonds necessary for constructing the KDO framework.

- Vinyl Carbanion Chemistry : Utilizes β-C-lithiated acrylamide as a pyruvate β-carbanion equivalent for diastereoselective synthesis.

These synthetic routes enhance the accessibility of KDO for further biological studies and applications in drug development .

Role in Bacterial Pathogenesis

KDO is integral to the structure of LPS, which plays a critical role in the virulence of Gram-negative bacteria. The presence of KDO in LPS contributes to:

- Cell Membrane Integrity : KDO is essential for maintaining the structural integrity of bacterial membranes.

- Immune Evasion : LPS containing KDO can modulate host immune responses, aiding bacterial survival .

Antibacterial Potential

Research indicates that synthetic analogues of KDO may serve as inhibitors of CMP-KDO synthetase, an enzyme crucial for LPS biosynthesis. Inhibition of this enzyme could disrupt bacterial cell wall formation, presenting a novel target for antibiotic development .

Case Study 1: Inhibition of Bacterial Growth

A study demonstrated that derivatives of KDO effectively inhibited the growth of various Gram-negative bacteria by targeting LPS biosynthesis pathways. The analogues showed a significant reduction in bacterial viability, suggesting their potential as lead compounds for new antibiotics .

Case Study 2: Enzymatic Activity Assessment

Research assessing α-KDOase activity in oysters revealed insights into the metabolic pathways involving KDO. The study indicated that KDO participates in various enzymatic reactions, influencing lipid metabolism and potentially affecting bacterial interactions within host organisms .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

azane;6-(1,2-dihydroxyethyl)-2,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O8.H3N/c9-2-4(11)6-5(12)3(10)1-8(15,16-6)7(13)14;/h3-6,9-12,15H,1-2H2,(H,13,14);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJBBKGYARWWNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1(C(=O)O)O)C(CO)O)O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553875 | |

| Record name | 3-Deoxyoct-2-ulopyranosonic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103404-70-2 | |

| Record name | 3-Deoxyoct-2-ulopyranosonic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。